Securinine

Description

Scope of Academic Investigation into Securinine (B1681715) Research Trajectories Academic research into this compound has explored various trajectories beyond its initial CNS focus. Over the past decades, significant research has demonstrated the potential of this compound as a basis for developing both neuroprotective and anticancer drugs.rsc.orgnih.gov

Detailed research findings include:

Neuroprotective Activity: Studies suggest this compound's potential in treating neurological diseases such as amyotrophic lateral sclerosis, multiple sclerosis, and Parkinson's disease. rsc.orgnih.gov It has been shown to inhibit the activation of the inflammatory mediator NF-κB and its activator ERK, suggesting anti-inflammatory properties relevant to neuroprotection. rsc.orgnih.govpatsnap.com Research also indicates that this compound derivatives, such as allomargaritarine (a this compound-tryptamine conjugate), can influence the primary pathogenetic mechanism of Alzheimer's disease by modulating β-amyloid homeostasis. lidsen.com this compound has also shown potential in treating Spinal Muscular Atrophy (SMA), although the exact anti-SMA mechanisms are still being elucidated. researchgate.net

Antitumor Activity: The antitumor activity of this compound has been extensively studied. rsc.org Research indicates that this compound can stimulate apoptosis (programmed cell death) in various cancer cell lines, including colon cancer, breast cancer, promyelocytic leukemia, and cervical cancer cells. rsc.org The multitarget nature of its action involves mechanisms such as mitochondrial dysfunction, ROS generation, and activation of mitogen-activated protein kinase (MAPK). rsc.org this compound has also been shown to modulate the PI3K/AKT/mTOR signaling pathways and affect the expression of proapoptotic proteins like Bax. rsc.org Cell treatment with this compound can lead to cell cycle arrest, specifically in the G2/M phase in certain cancer cells, and induce apoptosis via the activation of caspases 3 and 7. rsc.org Furthermore, this compound has demonstrated the ability to induce differentiation in acute myeloid leukemia (AML) cells by activating DNA damage signaling. rsc.org Modification of this compound at the C12, C14, and C15 sites has been found to improve antitumor activity, and derivatives with a bivalent mimic attached to the C15 site show promise for inducing differentiation and reversing multidrug resistance mediated by P-glycoprotein. researchgate.net this compound has also been shown to inhibit cancer cell proliferation by targeting the PI3K/Akt/mTOR and JAK-STAT3 signaling pathways and by binding to tubulin and inhibiting microtubule assembly, leading to mitotic block. mdpi.com

Other Biological Activities: Further studies have revealed a wide range of other biological properties for this compound, including acetylcholinesterase inhibiting activity, antimalarial, antimicrobial, and antifungal activities. rsc.orgnih.gov

Chemical Synthesis: Due to its complex and unique structure, this compound has been a target for extensive synthetic efforts. researchgate.netnih.govnih.govnih.govrsc.orguzh.chresearchgate.netmountainscholar.org Academic research has focused on developing efficient and stereocontrolled total syntheses of this compound and its derivatives, exploring various strategies such as ring-closing metathesis, cycloaddition approaches, and biomimetic reactions. uzh.chresearchgate.netmountainscholar.org Recent synthetic studies have also focused on accessing high-oxidation state and oligomeric Securinega alkaloids, which present additional structural complexity. nih.govnih.govnih.govrsc.org

The ongoing academic investigation into this compound highlights its continued relevance as a subject of chemical and biological inquiry, driving research into its mechanisms of action, potential therapeutic applications, and synthetic accessibility.

Structure

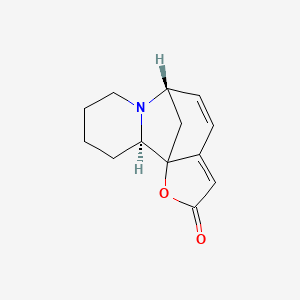

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

(2R,8S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one |

InChI |

InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2/t10-,11-,13?/m1/s1 |

InChI Key |

SWZMSZQQJRKFBP-KKPNGEORSA-N |

SMILES |

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 |

Isomeric SMILES |

C1CCN2[C@H](C1)C34C[C@H]2C=CC3=CC(=O)O4 |

Canonical SMILES |

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 |

Pictograms |

Irritant |

Origin of Product |

United States |

Ii. Botanical Sources and Phytochemistry of Securinine

Plant Genera and Species Associated with Securinine-Type Alkaloid Production The botanical distribution of securinega alkaloids is mainly limited to the Securinega, Flueggea, Margaritaria, and Breynia genera within the Phyllanthaceae family.researchgate.netuzh.chresearchgate.netuzh.ch

Other Identified Botanical Sources of This compound (B1681715) Alkaloids Beyond Securinega, Phyllanthus, and Flueggea, securinega alkaloids have also been found in the genera Margaritaria and Breynia.researchgate.netuzh.chresearchgate.netuzh.chChemical studies of Margaritaria species, such as M. indica and M. discoidea, have led to the isolation of several securinega alkaloids, including this compound and allothis compound (B2590158).researchgate.netInterestingly, securinega alkaloids have also been obtained from Zygogynum pauciflorum, a species belonging to the Winteraceae family, which is not related to Phyllanthaceae, representing a rare instance of metabolic convergence.uzh.chuzh.ch

Summary of this compound-Producing Genera:

| Genus | Notable Species Containing this compound or this compound-Type Alkaloids |

| Securinega | S. suffruticosa |

| Phyllanthus | P. amarus, P. niruri, P. discoideus, P. niruroides, P. simplex, P. glaucus |

| Flueggea | F. suffruticosa, F. virosa (contains derivatives) |

| Margaritaria | M. indica, M. discoidea |

| Breynia | |

| Zygogynum | Z. pauciflorum |

Methodologies for Phytochemical Analysis and Elucidation of this compound The phytochemical analysis and elucidation of compounds like this compound from plant extracts involve a series of steps, typically including extraction, isolation, purification, and structural identification.nih.govnih.govresearchgate.net

Advanced Isolation and Purification Techniques from Plant Extracts Isolation and purification are crucial steps to obtain pure this compound from the complex mixture of compounds present in plant extracts.nih.govnih.govVarious chromatographic techniques are widely employed for this purpose.nih.govnih.govresearchgate.netnih.govmdpi.comjocpr.com

Commonly used techniques include column chromatography, which can utilize stationary phases like silica (B1680970), alumina, cellulose, and polyamide, valuable for separating phytochemicals. nih.govnih.govmdpi.comresearchgate.net Increasing the polarity using multiple mobile phases can be beneficial for effective separations, especially with the complex phytochemicals found in plant materials. nih.gov

High-Performance Liquid Chromatography (HPLC) is a developed instrument that accelerates the purification process and is used to obtain compounds with high purity. nih.govnih.govresearchgate.netmdpi.comjocpr.comchemmethod.com Reverse-phase HPLC (RP-HPLC), where the stationary phase is less polar than the eluting solvent, is a commonly used mode. mdpi.com Preparative thin-layer chromatography (TLC) is another chromatographic technique that can be used for purification. researchgate.netjocpr.comresearchgate.net

Specific methods for the isolation and purification of this compound from sources like Flueggea suffruticosa have been described. One method involves alcohol extraction of the plant material, followed by inverted polymer chromatography filling adsorption and elution. google.com The eluent is then subjected to silica gel column chromatography for further purification, often using gradient elution with organic solvents (like methylene (B1212753) chloride or ethyl acetate) and alcoholic solvents (like methanol). google.com Finally, recrystallization is employed to obtain high-purity monomer this compound. google.com

Other general extraction methods applicable to medicinal plants, which would precede isolation and purification, include maceration, percolation, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). nih.govnih.govchemmethod.comresearchgate.net The choice of extraction method depends on factors such as the plant material, solvent used, pH, temperature, and solvent-to-sample ratio. nih.gov

Techniques for Isolation and Purification:

| Technique | Description | Application to this compound Isolation |

| Column Chromatography | Separation based on differential adsorption onto a stationary phase. | Widely used for initial separation. nih.govnih.govmdpi.comresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and purification. | Used to obtain high-purity this compound. nih.govnih.govresearchgate.netmdpi.comjocpr.comchemmethod.com |

| Preparative Thin-Layer Chromatography (TLC) | Used for separating and purifying compounds on a preparative scale. | Can be used for purification. researchgate.netjocpr.comresearchgate.net |

| Inverted Polymer Chromatography | Adsorption and elution using polymer-based stationary phases. | Used in specific this compound isolation protocols. google.com |

| Recrystallization | Purification based on differential solubility to obtain pure crystals. | Used as a final purification step for this compound. google.com |

Spectroscopic and Spectrometric Approaches for Structural Elucidation

The structural elucidation of this compound and related securinega alkaloids has heavily relied on spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool in the structural assignment of natural products like this compound. Both ¹H NMR and ¹³C NMR spectra provide crucial information about the arrangement of hydrogen and carbon atoms within the molecule, their connectivity, and their chemical environments nih.govresearchgate.netresearchgate.netrsc.org. Detailed analysis of chemical shifts, coupling constants, and signal multiplicities in ¹H NMR spectra allows for the identification of different proton types and their neighboring groups. ¹³C NMR spectroscopy provides information about the carbon skeleton. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for establishing correlations between protons and carbons, thereby mapping the connectivity of the entire molecule and confirming the proposed structure researchgate.netresearchgate.net. For instance, C-H correlation experiments and COSY have been used to revise and confirm the ¹H and ¹³C NMR assignments for this compound researchgate.net. NMR spectroscopy, combined with other methods like single-crystal X-ray crystallography and electronic circular dichroism (ECD) calculations, has been employed for the comprehensive structural elucidation and absolute configuration determination of this compound-type alkaloids researchgate.netresearchgate.net. NMR data has also been used to analyze the inversion of the nitrogen atom in this compound researchgate.net.

Table 1: Example NMR Data for this compound (Illustrative, based on general principles of alkaloid NMR)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment (Example) |

| ¹H | ~1-3 | m | - | Aliphatic protons (various) |

| ¹H | ~4-5 | m | - | Protons near oxygen or nitrogen |

| ¹H | ~6-7 | m | - | Vinylic protons |

| ¹³C | ~20-50 | - | - | Aliphatic carbons |

| ¹³C | ~60-70 | - | - | Carbons bonded to nitrogen or oxygen |

| ¹³C | ~120-140 | - | - | Vinylic carbons |

| ¹³C | ~170-180 | - | - | Carbonyl carbon (lactone) |

Note: Specific chemical shifts and coupling constants are highly dependent on the solvent and experimental conditions. This table provides a generalized illustration.

Mass Spectrometry (MS) for Molecular Characterization

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as providing fragmentation patterns that aid in structural confirmation. High-resolution mass spectrometry (HRMS) can yield the exact molecular mass, which allows for the determination of the molecular formula wikidata.orguni.lunih.gov. For this compound (C₁₃H₁₅NO₂), HRMS would confirm a molecular weight of 217.267 and a monoisotopic mass of 217.110279 m/z wikidata.orguni.lunih.gov.

Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be compared to spectral libraries or used to deduce the arrangement of atoms and functional groups researchgate.netfrontiersin.org. LC-MS/MS methods have been developed for the quantitative determination of this compound, utilizing specific mass transitions (e.g., m/z 218.1 → 84.1 for this compound) for detection and quantification researchgate.net. This technique is particularly useful for analyzing complex mixtures and identifying this compound in biological samples or plant extracts researchgate.netfrontiersin.orgresearchgate.net.

Table 2: this compound Mass Spectrometry Data (Illustrative)

| Parameter | Value |

| Molecular Formula | C₁₃H₁₅NO₂ wikipedia.orgwikidata.orgbiorlab.comuni.lu |

| Molecular Weight | 217.268 g/mol wikipedia.orgwikidata.orgbiorlab.com |

| Monoisotopic Mass | 217.110279 m/z wikidata.orguni.lunih.gov |

| Common Adducts (Positive Ionization) | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, [M+K]⁺ uni.lu |

| Common Adducts (Negative Ionization) | [M-H]⁻, [M+Na-2H]⁻ uni.lu |

| Characteristic MS/MS Fragments (Example) | m/z 84.1 (used in LC-MS/MS) researchgate.net |

Note: Adduct m/z values are predicted based on the monoisotopic mass uni.lu. Actual fragmentation patterns can vary depending on the ionization method and instrument.

Chromatographic Separation Techniques in Natural Product Chemistry

The isolation and purification of this compound from complex plant extracts require efficient chromatographic separation techniques. Various chromatographic methods are employed based on the properties of this compound and the nature of the plant matrix.

Column chromatography, particularly using silica gel as a stationary phase, is a common technique for initial separation and purification of alkaloid fractions google.comresearchgate.net. Different solvent systems are used as mobile phases to elute compounds based on their polarity researchgate.net. Preparative thin-layer chromatography (TLC) is also utilized for separating this compound and related alkaloids, offering a relatively simple and cost-effective method for purifying small to moderate quantities researchgate.netresearchgate.netresearchgate.net. Optimization of TLC separation involves selecting appropriate stationary phases (e.g., silica gel, reversed-phase) and mobile phases (e.g., mixtures of chloroform, methanol (B129727), and ammonia) to achieve optimal resolution researchgate.netresearchgate.net.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative separation of this compound researchgate.netnih.gov. HPLC coupled with UV detection or mass spectrometry (LC-MS) is widely used for the analysis and quantification of this compound in plant extracts and biological samples researchgate.netresearchgate.net. Reversed-phase HPLC columns (e.g., C18) and mobile phases typically consisting of mixtures of water and acetonitrile (B52724) or methanol, often with acidic or buffered additives, are commonly used for this compound separation researchgate.net. Chiral HPLC can be employed to separate this compound from its stereoisomers if necessary nih.gov. Other chromatographic approaches, such as inverted polymer chromatography, have also been explored for the isolation and purification of high-purity this compound google.com.

Table 3: Chromatographic Techniques Used for this compound

| Technique | Stationary Phase (Examples) | Mobile Phase (Examples) | Application |

| Column Chromatography | Silica gel google.comresearchgate.net | Solvent mixtures (e.g., chloroform, methanol) researchgate.net | Initial separation and purification |

| Preparative TLC | Silica gel (Si60 F₂₅₄, Si60 F₂₅₄S, LiChrospher Si60 F₂₅₄S HPTLC), Reversed-phase (RP 18W) researchgate.netresearchgate.netresearchgate.net | Mixtures of chloroform, methanol, NH₄OH researchgate.netresearchgate.net | Purification of fractions |

| HPLC | Reversed-phase (e.g., C18) researchgate.net | Water/acetonitrile or methanol mixtures (often with additives) researchgate.net | Analysis, quantification, preparative separation |

| Inverted Polymer Chromatography | Macroreticular resin, NM series packing material google.com | Water, alcoholic solutions (e.g., ethanol) google.com | Isolation and purification of high-purity this compound |

Iii. Biosynthesis and Metabolic Pathways of Securinine

Elucidation of Biosynthetic Precursors and Intermediates

Isotopic labelling experiments have been crucial in identifying the primary building blocks that contribute to the securinine (B1681715) structure. nih.govresearchgate.netrsc.org

Role of Lysine (B10760008) and Tyrosine in this compound Biosynthesis

Radiolabelled amino acid experiments have demonstrated that lysine and tyrosine serve as the fundamental precursors for this compound biosynthesis. Lysine contributes to the piperidine (B6355638) ring (ring A) of this compound. nih.govresearchgate.netrsc.org Specifically, the piperidine ring is derived from a C5N unit, Δ1–piperideine, which originates from lysine through the loss of the carboxy carbon and the α-amino group in a non-symmetrical manner. researchgate.net Tyrosine provides the precursors for the C/D rings, which include the butenolide moiety. nih.govrsc.org It is proposed that 4-hydroxyphenylpyruvic acid, potentially formed from tyrosine via transamination, contributes to this portion of the molecule. rsc.org

Investigation of Piperidine Ring Formation Mechanisms

The formation of the piperidine ring (ring A) in this compound involves the incorporation of a lysine-derived C5N unit, identified as Δ1–piperideine. researchgate.netnih.govfrontiersin.org This intermediate is formed from lysine through decarboxylation and deamination. researchgate.net Unlike some other lysine-derived alkaloids where the nitrogen atom at a ring junction arises from a symmetrical intermediate, the derivation of the this compound nitrogen from the ε-amino nitrogen of lysine avoids a symmetrical intermediate. researchgate.net

Exploration of C/D Ring Formation in the Biosynthetic Cascade

The C/D rings of this compound, including the butenolide moiety, are derived from tyrosine. nih.govrsc.org A proposed intermediate in this process is 4-hydroxyphenylpyruvic acid, which is thought to be formed from tyrosine through a transamination reaction. rsc.org This intermediate then combines with the lysine-derived 1-piperideine (B1218934) to form a key intermediate that undergoes further transformations to build the tetracyclic structure of this compound. rsc.org

Proposed Biosynthetic Pathways for this compound and Related Alkaloids

Proposed biosynthetic pathways outline the sequence of enzymatic reactions and intermediates leading to this compound and other related securinega alkaloids. nih.govrsc.org

Characterization of Enamine Intermediates in this compound Synthesis

Enamine intermediates have been proposed as key species in the biosynthesis of securinega alkaloids, particularly in the formation of functionalized derivatives. sci-hub.boxacs.orgresearchgate.netacs.org Studies on the catalytic mechanism of enzymes like FsBBE, found in the biosynthetic pathway, suggest that they can oxidize substrates like allothis compound (B2590158) to form an iminium ion, which then undergoes tautomerization to generate an enamine intermediate. acs.orgresearchgate.netacs.org This enamine intermediate is considered a branching point for the diversification of securinega precursors. sci-hub.box

Formation and Transformation of Neosecurinane Structures

While the securinane alkaloids feature a piperidine ring (ring A) derived from lysine, the related norsecurinane alkaloids have a pyrrolidine (B122466) ring originating from ornithine, indicating an early divergence in their biogenesis. nih.govfrontiersin.org Proposed pathways for this compound biosynthesis involve the combination of the lysine-derived 1-piperideine with a tyrosine-derived unit, forming an intermediate that cyclizes to generate the core securinane framework. rsc.org This intermediate can then undergo various transformations, including oxidation and rearrangement, to yield different securinega alkaloids, including this compound and allothis compound. rsc.org The formation of neosecurinane structures and their transformations are part of the broader metabolic landscape of securinega alkaloids, though detailed enzymatic steps for all transformations are still under investigation.

Biosynthetic Precursors and Key Intermediates

| Compound Name | Proposed Role in Biosynthesis |

| Lysine | Precursor for Piperidine Ring |

| Tyrosine | Precursor for C/D Rings |

| Cadaverine | Lysine-derived intermediate |

| 1-Piperideine | Lysine-derived intermediate |

| 4-Hydroxyphenylpyruvic Acid | Tyrosine-derived intermediate |

| Enamine Intermediate | Key intermediate for diversification |

| Allothis compound | Potential intermediate/related alkaloid |

| Neothis compound | Related alkaloid structure |

Sulfotransferase-Mediated Scaffold Remodeling during Biosynthesis

Recent research has shed light on the unexpected role of sulfotransferases in the biosynthesis of this compound and related securinega alkaloids. Neosecurinanes, specifically (-)-virosine A and (-)-virosine B, have been identified as biosynthetic precursors to securinanes like allothis compound and this compound. sciety.orgresearchgate.netresearchgate.net This transformation involves a sulfotransferase-mediated 1,2-amine shift, which converts the [2.2.2]-bicyclic neosecurinane scaffold into the [3.2.1]-bicyclic securinane framework. sciety.orgresearchgate.netresearchgate.net This finding highlights a non-conventional catalytic function for sulfotransferases, acting as key mediators of scaffold remodeling rather than solely as tailoring enzymes. sciety.orgresearchgate.netresearchgate.net Experimental evidence, including feeding studies with stable isotope-labeled virosine B, supports the conversion of neosecurinanes to securinanes in Flueggea suffruticosa. researchgate.net In vitro enzyme assays using cluster-specific sulfotransferases from F. suffruticosa have demonstrated the production of allothis compound and this compound from (-)-virosine A and (-)-virosine B, respectively. researchgate.net

Involvement of Berberine Bridge Enzyme-like Enzymes

Berberine bridge enzyme-like (BBE-like) oxidases play significant roles in the biosynthesis of various natural products, including certain Securinega alkaloids. researchgate.netnih.govresearchgate.net These flavoprotein oxidases are known for their ability to catalyze complex substrate modifications and rearrangements, often involving the transfer of a hydride atom to an FAD cofactor. researchgate.netnih.govresearchgate.net A peculiar BBE-like enzyme, designated FsBBE, has been identified in the biosynthetic pathway of plant-derived Securinega alkaloids, specifically in the formation of ascorbylated securinega alkaloids like fluesuffine A. researchgate.netnih.govacs.orgsci-hub.box FsBBE catalyzes the condensation of allothis compound with L-ascorbic acid or dehydroascorbic acid. researchgate.netacs.orgsci-hub.box The proposed mechanism involves the oxidation of allothis compound by FsBBE to form an iminium ion, followed by tautomerization to generate an enamine intermediate. researchgate.netnih.govacs.orgsci-hub.box This enamine intermediate then undergoes an intermolecular enamine-type addition reaction with ascorbic acid or dehydroascorbic acid, leading to the formation of the complex fluesuffine A skeleton. researchgate.netnih.govacs.orgsci-hub.box This demonstrates the involvement of BBE-like enzymes in functionalizing the this compound scaffold through oxidative reactions and subsequent additions. researchgate.netnih.govacs.orgsci-hub.box

Enzymatic Studies in this compound Biosynthesis

Identification and Cloning of Biosynthetic Genes

The elucidation of the this compound biosynthetic pathway has involved efforts to identify and clone the genes encoding the relevant enzymes. While extensive synthetic studies have been conducted on Securinega alkaloids, the identification of relevant biosynthetic genes has been a more recent focus. acs.orgsci-hub.box Approaches such as chemically guided single-cell transcriptomics have been employed to uncover key biosynthetic steps and identify candidate genes in Flueggea suffruticosa. sciety.orgresearchgate.netresearchgate.net This involves integrating chemical insights with transcriptomic data to correlate gene expression patterns with the production of specific intermediates. sciety.orgresearchgate.netresearchgate.net Functional annotation and co-expression analysis of transcriptome data from F. suffruticosa have been used to pinpoint potential gene candidates involved in the pathway. ukri.org For instance, this approach led to the identification of sulfotransferases involved in the scaffold remodeling step. sciety.orgresearchgate.net Additionally, a precursor and biosynthetic gene for menisdaurilide (B1221709), another key component, have been identified. sciety.orgresearchgate.netresearchgate.net

Functional Characterization of this compound Biosynthetic Enzymes

Functional characterization of the identified gene candidates is crucial to confirm their roles in this compound biosynthesis. This typically involves expressing the candidate genes and assaying the resulting enzymes for their catalytic activity on proposed substrates. In vitro enzyme assays have been performed to demonstrate the activity of specific enzymes, such as the sulfotransferases responsible for the neosecurinane to securinane conversion. researchgate.net These studies involve incubating the purified or partially purified enzymes with potential substrates and analyzing the reaction products using techniques like mass spectrometry. researchgate.netukri.org Functional characterization helps to define the specific biochemical reactions catalyzed by each enzyme and their position within the biosynthetic pathway. nih.gov

Heterologous Reconstitution of this compound Biosynthetic Routes

Heterologous reconstitution of biosynthetic pathways involves expressing a set of genes encoding the enzymes of a pathway in a non-native host organism. biorxiv.orgfrontiersin.org This approach allows for the functional validation of the identified genes and can provide a platform for the production of the target compound. The elucidation and heterologous reconstitution of this compound biosynthesis are seen as valuable for accessing bioactive compounds and enabling the generation of natural-product-like libraries. ukri.org While the complete pathway to this compound is complex and involves multiple steps, efforts are underway to reconstitute the route in heterologous systems like Nicotiana benthamiana. ukri.org This involves the simultaneous co-expression of identified biosynthetic genes and feeding of biosynthetic precursors to detect the production of intermediates and the final product. ukri.orgmpg.de Successful reconstitution provides strong evidence for the function of the included genes and opens possibilities for engineered production of this compound and its derivatives. ukri.org

In Vitro Metabolic Transformation Studies of this compound

In vitro metabolic transformation studies are conducted to understand how this compound is processed by enzymatic systems, often using liver microsomes or other relevant enzyme preparations. Studies using phenobarbital-induced rat liver microsomes containing an NADPH-generating system have investigated the metabolic fate of (-)-securinine. researchgate.net These studies identified several major metabolites, including 6-hydroxyl this compound, 6-carbonyl this compound, 5 beta-hydroxyl this compound, and 5 alpha-hydroxyl this compound. researchgate.net Analysis techniques such as HPLC, 1H NMR, 13C NMR, and MS spectral analysis were used to separate, purify, and elucidate the structures of these metabolites. researchgate.net These findings indicate that this compound undergoes oxidative transformations in vitro. researchgate.net

Identified this compound Metabolites in Rat Liver Microsome Incubation

| Metabolite Name | Proposed Structure Modification | Identification Method |

| 6-hydroxyl this compound | Hydroxylation at C-6 | HPLC, 1H NMR, 13C NMR, MS |

| 6-carbonyl this compound | Oxidation to carbonyl at C-6 | HPLC, 1H NMR, 13C NMR, MS |

| 5 beta-hydroxyl this compound | Hydroxylation at C-5 (beta) | HPLC, 1H NMR, 13C NMR, MS |

| 5 alpha-hydroxyl this compound | Hydroxylation at C-5 (alpha) | HPLC, 1H NMR, 13C NMR, MS |

Note: Data compiled from in vitro studies using phenobarbital-induced rat liver microsomes. researchgate.net

Further in vitro studies have also examined the stability of this compound and its derivatives in plasma, showing that this compound itself is quite stable in tested plasma samples. acs.org Metabolic evaluations of this compound derivatives have indicated that primary in vitro metabolism often involves oxidative transformations of pendant functionality with less direct alteration of the core alkaloid alkyne structure. researchgate.net

Identification and Characterization of this compound Metabolites

Research into the metabolic fate of this compound has led to the identification of several transformation products. Studies using in vitro systems, such as rat hepatic microsome incubations, and in vivo analysis of biological fluids like bile and urine have revealed key metabolites.

Four main metabolites of (-)-securinine were identified in rat hepatic microsome incubations. uni.lu These metabolites were characterized using a combination of analytical techniques, including liquid-liquid extraction, preparative thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and spectroscopic methods such as 1HNMR, 13CNMR, and mass spectrometry (MS). uni.lu The identified metabolites include 6-hydroxyl this compound, 6-carbonyl this compound, 5 beta-hydroxyl this compound, and 5 alpha-hydroxyl this compound. uni.lu These metabolites were also confirmed to be present in the bile and urine of rats administered this compound. uni.lu

Beyond mammalian systems, a study investigating the metabolism of this compound by the fungus Aspergillus versicolor D-1 identified 14,15-dihydrothis compound as a metabolite. uni.lu This indicates that different organisms can employ distinct enzymatic pathways for this compound transformation.

The following table summarizes the identified metabolites and the systems in which they were found:

| Metabolite | System Identified In |

| 6-hydroxyl this compound | Rat hepatic microsome incubations, Rat bile, Rat urine uni.lu |

| 6-carbonyl this compound | Rat hepatic microsome incubations, Rat bile, Rat urine uni.lu |

| 5 beta-hydroxyl this compound | Rat hepatic microsome incubations, Rat bile, Rat urine uni.lu |

| 5 alpha-hydroxyl this compound | Rat hepatic microsome incubations, Rat bile, Rat urine uni.lu |

| 14,15-dihydrothis compound | Aspergillus versicolor D-1 uni.lu |

Investigation of Enzyme Systems Involved in this compound Metabolism (e.g., microsomal oxidases)

The metabolism of this compound involves enzymatic systems in various tissues. Hepatic enzymes play a significant role in the biotransformation of this compound. wikipedia.orgcenmed.com Studies utilizing tissue slices and blood have demonstrated that this compound is metabolized, with erythrocytes specifically showing metabolic activity in vitro. cenmed.com

Microsomal enzymes, particularly cytochrome P450 (CYP) enzymes, are central to Phase I drug metabolism, which often involves oxidation, reduction, and hydrolysis to increase compound polarity and facilitate excretion. iiab.menih.govnih.gov The identification of hydroxylated and carbonylated metabolites of this compound in hepatic microsomal incubations strongly suggests the involvement of microsomal oxidases, including CYP enzymes, in these transformations. uni.lu

In the context of microbial metabolism, a specific cytosolic reductase enzyme in Aspergillus versicolor D-1 was found to catalyze the NADPH-dependent reduction of the γ,δ-double bond in this compound, leading to the formation of 14,15-dihydrothis compound. uni.lu This highlights the diverse enzymatic capabilities involved in this compound metabolism across different biological kingdoms.

Elucidation of Key Metabolic Pathways and Transformation Products

Based on the identified metabolites, key metabolic pathways for this compound in mammals primarily involve oxidative transformations. Hydroxylation appears to be a major metabolic route, occurring at positions 5 (yielding both alpha and beta isomers) and 6 of the this compound structure. uni.lu Further oxidation at position 6 leads to the formation of 6-carbonyl this compound. uni.lu These reactions are characteristic of Phase I metabolism mediated by enzymes like cytochrome P450s. iiab.menih.govnih.gov

The presence of 6-hydroxyl this compound in enzymatic hydrolyzed bile suggests that this metabolite may undergo conjugation reactions before excretion. uni.lu Conjugation (Phase II metabolism) typically involves attaching polar molecules like glucuronic acid or sulfate (B86663) to the Phase I metabolites, further increasing their water solubility and promoting elimination.

While northis compound (B137659) is a related securinega alkaloid, and synthetic methods exist to transform this compound into northis compound via ring contraction nih.gov, biosynthetic studies suggest that this compound and northis compound originate from different precursors (lysine and ornithine, respectively) in plants nih.gov. Therefore, northis compound is generally considered a distinct alkaloid rather than a direct metabolic product of this compound in the context of plant biosynthesis, although synthetic transformations demonstrate the potential for such structural changes.

Iv. Advanced Synthetic Methodologies for Securinine and Analogues

Total Syntheses of Securinine (B1681715) and Structurally Related Alkaloids

The total synthesis of this compound and other Securinega alkaloids has been a significant area of research in organic chemistry since the first racemic synthesis of this compound was reported in 1967 rsc.orgresearchgate.netuzh.chnih.gov. Subsequent efforts have aimed at developing more efficient, stereoselective, and enantioselective routes to access these natural products acs.orgnih.govacs.orgacs.orgnih.govrsc.org. The structural diversity within the Securinega family, which includes alkaloids with bridged [2.2.2]- and [3.2.1]-bicyclic cores, presents distinct synthetic challenges frontiersin.orgresearchgate.netresearchgate.net.

Development of Stereoselective and Enantioselective Synthetic Routes

Achieving control over the multiple stereocenters present in this compound is paramount in its synthesis. Various strategies have been employed to establish the desired stereochemistry, often involving chiral starting materials or the use of asymmetric catalysis acs.orgnih.govacs.orgacs.orgnih.govrsc.orgoup.com. For instance, some approaches have utilized chiral pool materials like trans-4-hydroxy-L-proline to set the absolute stereochemistry of the B-ring and C7 position acs.orgnih.govrsc.org. Other methods have focused on developing catalytic enantioselective processes, such as palladium-catalyzed enantioselective allylation of cyclic imides, to introduce chirality early in the synthesis nih.govacs.orgacs.org. The goal of such enantioselective routes is to make either antipode of the target alkaloid equally accessible acs.org.

Strategies for Constructing the Azabicyclo[3.2.1]octane Core

The construction of the 6-azabicyclo[3.2.1]octane B/C-ring system is a central challenge in this compound synthesis frontiersin.orgresearchgate.netresearchgate.netacs.orgresearchgate.netacs.org. Several strategies have been developed for this purpose. One approach involves the intramolecular closure of the B/C rings after establishing the C2-C9/10 bond illinois.edu. Another strategy focuses on installing the C2-C9/10 bond using the D-ring as a vinylogous Mukaiyama-Mannich synthon, relying on diastereoselective additions of a D-ring siloxyfuran intermediate illinois.edu. SmI2-mediated radical coupling has also proven effective in constructing the bridged α-hydroxy 6-azabicyclo[3.2.1]octanone core with high diastereoselectivity researchgate.netresearchgate.netacs.orgnih.govacs.org. Other methods include pinacol-type couplings and intramolecular Diels-Alder reactions rsc.orguzh.chjohnwoodgroup.com.

Application of Ring-Closing Metathesis in this compound Synthesis

Ring-closing metathesis (RCM) has been widely utilized in the total synthesis of this compound and related alkaloids for forming cyclic structures, particularly the C and D rings uzh.chresearchgate.netprinceton.edunih.govnih.govmountainscholar.orgsci-hub.secapes.gov.br. This powerful transformation allows for the formation of carbon-carbon double bonds through the rearrangement of existing ones within a molecule. For instance, RCM has been employed to construct the butenolide (D) ring uzh.ch. Some syntheses have featured tandem RCM reactions to form multiple rings in a single step uzh.chsci-hub.se. The effectiveness of RCM in assembling the core framework highlights its importance in modern this compound synthesis princeton.edunih.gov.

Utilization of Vinylogous Mannich Reactions in Target Synthesis

The vinylogous Mannich reaction is a key transformation employed in the synthesis of Securinega alkaloids, including this compound and allothis compound (B2590158) uzh.chnih.govacs.orgacs.orgnih.govillinois.edursc.org. This reaction typically involves the addition of a vinylogous nucleophile (such as a silyloxyfuran derived from the butenolide D-ring) to an iminium ion intermediate uzh.chillinois.edu. This approach is particularly useful for forming the C2-C9 bond and setting the stereochemistry at C2 illinois.edu. Bio-inspired vinylogous Mannich reactions have been successfully applied, sometimes starting from natural products like menisdaurilide (B1221709) uzh.chnih.govillinois.edu. The diastereoselectivity of the vinylogous Mannich reaction can be influenced by factors such as the choice of reagents and reaction conditions nih.govacs.org.

SmI2-Mediated Radical Coupling Methodologies

Samarium(II) iodide (SmI2) mediated radical coupling has emerged as a valuable strategy in the synthesis of Securinega alkaloids, particularly for the construction of the azabicyclo[3.2.1]octane core researchgate.netacs.orgnih.govresearchgate.netrsc.orgacs.orgnih.govacs.org. This methodology involves the reductive coupling of ketyl radicals with unsaturated compounds, enabling the formation of carbon-carbon bonds and the creation of cyclic systems rsc.org. In the context of this compound synthesis, an SmI2-mediated radical coupling strategy has been developed to efficiently construct the bridged α-hydroxy 6-azabicyclo[3.2.1]octanone intermediate with high diastereoselectivity researchgate.netacs.orgnih.govacs.org. This approach has been successfully applied in the asymmetric total synthesis of (-)-14,15-dihydrothis compound and the formal total synthesis of (-)-securinine, starting from readily available precursors researchgate.netacs.orgnih.govacs.org.

Here is a table summarizing some key synthetic approaches and their outcomes:

| Synthetic Approach | Key Transformation(s) | Target Alkaloid(s) | Stereoselectivity/Enantioselectivity | Overall Yield (where reported) | Citation |

|---|---|---|---|---|---|

| Horii's Synthesis | Pinacol-type coupling, Intramolecular condensation | (±)-Securinine, (±)-Virothis compound | Racemic | Not specified | rsc.orgresearchgate.netuzh.ch |

| Weinreb's Synthesis | SmI2-mediated cyclization, N-acyliminium ion alkylation | (-)-Northis compound, (+)-14,15-Dihydronorthis compound, (-)-Phyllanthine | Enantiospecific (from L-proline) | Not specified | rsc.orgacs.orgnih.gov |

| Honda's Formal Synthesis | Intramolecular Diels-Alder reaction | (±)-Securinine (Formal) | Racemic | Low yield (from intermediate) | rsc.orgresearchgate.net |

| Liras's Synthesis | Silyloxyfuran addition to iminium ion, RCM | (±)-Securinine | Racemic | 9 steps | princeton.edunih.govcapes.gov.brresearchgate.net |

| Alibes/de March/Figueredo Synthesis | Pd-catalyzed enantioselective allylation, Vinylogous Mannich, RCM | (-)-Securinine, (-)-Northis compound | Enantioselective | 20% (this compound), 14% (Northis compound) | nih.govacs.orgacs.orgoup.com |

| Huang/Liu/Huang/Huang/Liu/Ye/Huang Synthesis | SmI2-mediated radical coupling | (-)-14,15-Dihydrothis compound, (-)-Securinine (Formal) | High diastereoselectivity | Not specified | researchgate.netresearchgate.netacs.orgnih.govacs.org |

| Gademann's Bio-inspired Synthesis | Vinylogous Mannich reaction | Allothis compound, Viroallothis compound | Diastereoselective | 40% (Allothis compound) | uzh.chnih.govillinois.edu |

| Han's Synthesis (C4-oxygenated analogues) | Stereocontrolled oxidation, rearrangement, epimerization | Securingines A, C, D, Securitinine, Secu'amamine D, Phyllanthine, 4-epi-Phyllanthine | Stereocontrolled | Not specified | researchgate.netnih.govnih.gov |

Semi-Synthesis and Derivatization Strategies for this compound Analogues

Semi-synthesis and derivatization approaches leverage the existing this compound scaffold to create new compounds. These strategies often target the reactive double bonds and other functional groups to introduce diverse substituents and modify the molecule's properties rsc.orgrsc.orgnih.gov.

Directed Structural Modification at Specific Positions (e.g., C12, C14, C15)

Specific positions on the this compound core, particularly C12, C14, and C15, are amenable to directed structural modifications. The double bonds at C12-C13 and C14-C15 are primary sites for nucleophilic addition and other reactions rsc.orgrsc.orgnih.gov. For instance, amino derivatives of this compound can be synthesized through nucleophilic addition of amines, often under Lewis acid catalysis, leading to stereospecific products rsc.orgnih.gov. Modifications at the C14-C15 position using cross-coupling reactions have also been explored rsc.org. A rhodium-catalyzed 1,6-conjugate addition of arylboronic acids to this compound has been shown to introduce aryl groups at the C15 position with high regio- and stereoselectivity rsc.org.

Synthesis of Monovalent this compound Derivatives

Monovalent this compound derivatives involve the modification of a single this compound unit. These modifications can include the introduction of various functional groups or moieties at reactive sites. For example, amino derivatives have been synthesized by the addition of primary, secondary, and cyclic amines to this compound rsc.orgnih.gov. Acylation reactions with substituted aromatic carboxylic acids have also been used to create this compound esters grafiati.com.

Design and Preparation of Novel Bivalent this compound Conjugates

The bivalent strategy, common in medicinal chemistry, has been applied to this compound to create dimeric analogues rsc.orgnih.gov. This involves linking two this compound units or a this compound unit to another molecule, often through specific attachment points like the C15 position rsc.orghkust.edu.hk. Natural dimeric analogues of this compound and northis compound (B137659), such as norsecurinamine B, have been isolated and served as inspiration for the design of synthetic bivalent mimetics rsc.orgnih.gov. These bivalent mimetics can be designed with linkers of varying rigidity, semi-rigidity, or flexibility between the this compound units rsc.org. For instance, dimeric this compound analogues linked at the C-15 position via diacid amide chains of different lengths have been synthesized hkust.edu.hk.

Application of Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions, including Heck, Sonogashira, and Suzuki couplings, are valuable tools in the derivatization of this compound, particularly at the C14 or C15 positions rsc.orggrafiati.comresearchgate.net. The synthesis of new C14 or C15 substituted this compound derivatives has been achieved using these methods grafiati.com. For example, Suzuki or Sonogashira cross-coupling reactions have been employed to synthesize a series of new this compound derivatives at the C14-C15 position, often starting from an iodine derivative of this compound rsc.orgresearchgate.net. These reactions allow for the introduction of diverse aryl and alkyne substituents onto the this compound scaffold rsc.org.

Role of Lewis Acid Catalysis in this compound Derivatization

Lewis acid catalysis plays a significant role in facilitating certain derivatization reactions of this compound. Stereospecific synthesis of amino derivatives of this compound has been achieved under Lewis acid catalysis conditions, utilizing various primary, secondary, and cyclic amines rsc.orgnih.gov. This highlights the utility of Lewis acids in controlling the stereochemistry of additions to the this compound scaffold rsc.orgnih.gov.

Molecular Editing and Skeletal Transformation of this compound

Beyond simple derivatization, molecular editing and skeletal transformation strategies aim to fundamentally alter the core structure of this compound. This can involve atom deletion, insertion, or rearrangement to access novel molecular frameworks researchgate.netscielo.br.

A notable example of molecular editing applied to this compound is the transformation of the securinane skeleton into the norsecurinane skeleton researchgate.netfrontiersin.orgnih.gov. This transformation involves a single-atom deletion logic, converting the piperidine-based A ring of this compound into the pyrrolidine-based A ring of northis compound researchgate.netfrontiersin.orgnih.govfrontiersin.org. This semi-synthetic method allows for the derivation of (allo)northis compound from the more abundant (allo)this compound frontiersin.orgnih.gov. The key to this transformation has been the employment of oxidative ring contraction methods frontiersin.orgnih.govfrontiersin.org. For instance, treatment of this compound with specific reagents, including sodium chlorite, TEMPO, and sodium hypochlorite, followed by m-CPBA-mediated ring contraction and thionylation, can afford a thiolactam intermediate, which can then be further transformed nih.govfrontiersin.org. This type of skeletal transformation provides access to the norsecurinane scaffold, which is a primary constituent of many high-order securinega alkaloids frontiersin.orgnih.gov.

Other skeletal modifications explored include oxidative transformations at positions like N1 and C2-C4 of the piperidine (B6355638) core, which mimic biosynthetic diversification modes and allow access to high-oxidation state this compound-type natural products nih.govresearchgate.netnih.govresearchgate.net.

Strategies for Ring Contraction (e.g., this compound to Northis compound)

Ring contraction strategies offer a route to modify the core structure of securinane alkaloids, specifically the piperidine A ring, leading to the formation of norsecurinane alkaloids which feature a pyrrolidine (B122466) ring instead. frontiersin.org This transformation involves the deletion of a single carbon atom from the piperidine ring. frontiersin.org

A notable strategy for the transformation of this compound to northis compound involves a molecular editing approach. frontiersin.orgfrontiersin.org This method enables the conversion of the piperidine-based this compound into the pyrrolidine-based northis compound. frontiersin.orgfrontiersin.org The process can involve an oxidative ring contraction method. frontiersin.orgnih.gov For instance, a reported protocol describes the treatment of this compound with reagents such as monosodium phosphate, sodium chlorite, TEMPO, and sodium hypochlorite, resulting in a TEMPO adduct. frontiersin.orgnih.gov Subsequent m-CPBA-mediated ring contraction affords the corresponding lactam. frontiersin.orgnih.gov Thionylation of the lactam with Lawesson's reagent yields a thiolactam. frontiersin.orgnih.gov This sequence demonstrates a method for achieving the desired ring contraction.

Another study exploring the bromination and oxidation of this compound observed an unexpected rearrangement leading to a stereoselective ring contraction product, a northis compound derivative. researchgate.net This rearrangement was suggested to be induced by the alkaline nitrogen atom of the this compound molecule. researchgate.net

The biosynthetic pathways of securinane and norsecurinane alkaloids diverge early, with the piperidine ring of securinanes deriving from lysine (B10760008) and the pyrrolidine ring of norsecurinanes originating from ornithine. frontiersin.orgfrontiersin.org Synthetic ring contraction strategies provide a way to interconvert these structural types in the laboratory, offering access to norsecurinane structures from more readily available this compound. frontiersin.orgfrontiersin.org

Data on a specific ring contraction sequence from this compound is presented below:

| Starting Material | Reagents and Conditions | Product | Yield |

| This compound | Monosodium phosphate, NaClO₂, TEMPO, NaClO in MeCN | TEMPO adduct | 85% |

| TEMPO adduct | m-CPBA | Lactam | 51% |

| Lactam | Lawesson's reagent | Thiolactam | 91% |

| Thiolactam | Meerwein's salt, then NaBH(OAc)₃ | Thioaminal product | 60% |

*Note: Yields are reported for individual steps in a representative synthetic sequence. frontiersin.orgnih.gov

Development of Novel Securinane and this compound-Derived Structural Scaffolds

The this compound scaffold serves as a valuable starting point for the synthesis of novel derivatives with modified structures and potentially altered biological activities. nih.govacs.orgresearchgate.netnih.gov Semisynthesis approaches have been employed to create new this compound analogues. nih.govacs.orgresearchgate.net These strategies often involve functionalization of reactive centers within the this compound molecule, such as the double bonds at positions 12-13 and 14-15. researchgate.netresearchgate.net

One approach involves the preparation of 14-iodothis compound, which can then be utilized in cross-coupling reactions like Suzuki or Sonogashira couplings to introduce diverse substituents at the C14 position. nih.govacs.org Suzuki coupling of 14-iodothis compound with arylboronic acids has been reported, yielding this compound derivatives with aryl moieties. nih.govacs.org Sonogashira coupling, introducing an acetylenic linker at the C14 position, has also been successfully applied, leading to derivatives with increased potency in certain biological assays. nih.govacs.org

The design and synthesis of bivalent this compound mimetics have also been explored. rsc.orgnih.gov These compounds incorporate two this compound units linked by various spacers. rsc.orgnih.gov Different types of linkers, including rigid, hemi-rigid, and flexible ones, have been investigated to study their effect on biological activity. rsc.org For example, a bivalent mimetic incorporating a rigid m-substituted benzene (B151609) linker showed enhanced inhibitory activity against Topoisomerase I compared to the monomeric this compound. rsc.org These bivalent structures represent a strategy to develop novel scaffolds based on the this compound core.

Furthermore, synthetic strategies have focused on stereocontrolled modifications of the piperidine core within securinane and neosecurinane scaffolds. researchgate.netnih.govdntb.gov.ua These methods allow for the introduction of various oxidative and stereochemical variations observed in naturally occurring this compound-type alkaloids. researchgate.netnih.gov This includes strategies for epimerization at positions like C2 of the neothis compound scaffold. nih.gov Such advancements provide a more general approach to accessing the diverse structural landscape of securinega alkaloids. researchgate.netnih.gov

The this compound scaffold's reactive centers make it a challenging yet rewarding subject for the synthesis of biologically active compounds. researchgate.netresearchgate.net Ongoing research continues to explore new synthetic routes and modifications to generate novel this compound-derived structural scaffolds with potential therapeutic applications. nih.govacs.org

V. Biological Activities and Mechanistic Studies of Securinine

Neurobiological Activity and Cellular Mechanisms of Securinine (B1681715)

This compound exhibits significant activity within the neurobiological domain, influencing neuronal function through various mechanisms, including interactions with neurotransmitter receptors and modulation of cellular pathways critical for neuronal health and development.

Characterization of GABA Receptor Antagonism

This compound is recognized as a GABA receptor antagonist. Studies have demonstrated that this compound inhibits the binding of [3H]GABA to rat brain membranes. capes.gov.brcaymanchem.com The reported IC50 values for this inhibition are approximately 50 μM, indicating its potency in displacing GABA from its binding site. capes.gov.brcaymanchem.com Furthermore, extracellular electrophysiological studies on neurons in the cat spinal cord have shown that this compound and its derivative dihydrothis compound effectively block the inhibitory action of GABA. capes.gov.br This antagonism appears to be selective for GABA recognition sites on mammalian central neurons, as this compound and its analogs were found to be inactive as inhibitors of bicuculline-insensitive GABA binding, benzodiazepine, cholinergic muscarinic, and β-adrenergic receptor binding. capes.gov.br this compound specifically binds to and blocks the GABA binding site on GABAA receptors. plos.org

Table 1: Inhibition of [3H]GABA Binding by this compound and Analogs

| Compound | IC50 for [3H]GABA Binding (Rat Brain Membranes) |

| This compound | ~50 μM |

| Dihydrothis compound | ~50 μM |

| Allothis compound (B2590158) | >1 mM |

| Virothis compound | >1 mM |

Data derived from equilibrium binding assays. capes.gov.brcaymanchem.com

Modulation of Neurotransmitter Systems in Neuronal Models

Beyond its direct antagonism of GABA receptors, this compound's influence on neuronal function extends to the modulation of other neurotransmitter systems, albeit often indirectly or in specific model contexts. The antagonism of GABAA receptors by this compound has been shown to trigger the activation of p38 in monocytes, suggesting a downstream signaling cascade initiated by this receptor interaction. plos.org In the context of neuroprotection in models relevant to Parkinson's disease, this compound's anti-inflammatory effects in glial cells contribute to reducing mesencephalic dopaminergic neurotoxicity, indicating an indirect impact on the dopaminergic system by mitigating inflammation-induced damage. nih.govresearchgate.netresearchgate.net While comprehensive studies on this compound's direct modulation of a wide range of neurotransmitter systems in neuronal models are ongoing, its primary characterized interaction is the antagonism of GABA receptors, which in turn can influence the balance of excitation and inhibition and downstream signaling pathways.

Investigations into Neuronal Development and Synapse Formation

Research indicates that this compound plays a role in promoting neuronal development and synapse formation. Studies using Neuro-2a cells and cultured hippocampal neurons have demonstrated that this compound, along with its enantiomer virothis compound, exhibits potent in vitro activity in promoting neuronal differentiation and the development of synapses. nih.govacs.org This pro-developmental activity has been shown to be dependent on the activation of the AKT-mTOR-S6K signaling pathway. nih.govacs.org The mTOR pathway is a crucial factor known to mediate neuronal differentiation and synapse development. nih.gov Furthermore, a bivalent this compound compound, SN3-L6, has been identified to induce potent neuronal differentiation through a translation-dependent mechanism. frontiersin.org These findings highlight this compound's potential to influence the structural and functional maturation of neurons.

Neuroprotective Mechanisms in In Vitro and Preclinical Models

This compound has demonstrated neuroprotective properties in various in vitro and preclinical models, largely attributed to its anti-inflammatory effects and its potential influence on protein homeostasis relevant to neurodegenerative conditions. nih.govresearchgate.netresearchgate.netnih.govnih.gov

Inhibition of Inflammatory Mediators (e.g., NF-κB, ERK)

A key neuroprotective mechanism of this compound involves the inhibition of inflammatory mediators, particularly in activated glial cells. This compound has been shown to significantly and dose-dependently suppress the production of nitric oxide (NO) in microglia and astrocytic cultures. nih.govresearchgate.netnih.gov It inhibits the activation of the inflammatory mediator NF-κB and mitogen-activated protein kinases (MAPKs), including ERK, in lipopolysaccharide (LPS)-stimulated BV2 cells. nih.govresearchgate.netnih.gov this compound also inhibits interferon-γ (IFN-γ)-induced nitric oxide levels and iNOS mRNA expression. nih.govresearchgate.netnih.gov The anti-inflammatory effects of this compound are at least partly mediated through the modulation of NF-κB and MAPK pathways. nih.gov This suppression of glial activation and pro-inflammatory factor release is considered a potential therapeutic target for alleviating neurodegeneration. nih.govresearchgate.netnih.gov

Table 2: Effects of this compound on Inflammatory Markers in BV2 Microglial Cells (LPS-Stimulated)

| Inflammatory Marker | Effect of this compound Treatment (vs. LPS alone) |

| Nitric Oxide (NO) | Significantly reduced (dose-dependent) |

| NF-κB Activation | Inhibited |

| ERK Activation | Inhibited |

| iNOS mRNA Expression | Inhibited |

| TNF-α mRNA | Repressed |

| IL-1β mRNA | Repressed |

Based on findings in LPS-stimulated BV2 cells. nih.govresearchgate.netnih.gov

Modulation of β-Amyloid Peptide Homeostasis and Aggregation Pathways

Investigations into this compound's neuroprotective effects have also explored its potential to modulate pathways involved in β-amyloid peptide homeostasis and aggregation, which are central to the pathogenesis of Alzheimer's disease. While studies directly on this compound's effects on β-amyloid in isolation are limited in the provided results, a conjugate synthesized from this compound and tryptamine (B22526) (allomargaritarine, referred to as 2b) has demonstrated the ability to influence β-amyloid peptide homeostasis. researchgate.net This conjugate was found to be an effective inhibitor of β-secretase 1, an enzyme responsible for initiating the generation of pathological forms of β-amyloid peptide. researchgate.net Furthermore, this this compound conjugate directly prevented the pathological aggregation of Aβ1-42 in vitro. researchgate.net Another study noted that this compound can reduce glial inflammatory responses induced by β-amyloid proteins, suggesting an indirect neuroprotective effect by mitigating the inflammatory cascade triggered by amyloid pathology. researchgate.net The aggregation of β-amyloid into oligomers and fibrils is a key feature of Alzheimer's disease pathology, and compounds that can modulate this process or the generation of Aβ are of significant interest. nih.govmdpi.comaging-us.com

Enzyme Inhibition Studies (e.g., β-secretase 1)

Research has explored the potential of this compound and its derivatives as inhibitors of enzymes relevant to neurological disorders. One such enzyme is β-secretase 1 (BACE1), which plays a key role in the production of amyloid-β peptides implicated in Alzheimer's disease. mdpi.comwikipedia.org While this compound itself may not possess antioxidant properties or directly inhibit β-amyloid aggregation, some this compound derivatives have shown promise in this area. For instance, a bivalent this compound mimetic linked with ligustrazine has been identified as an effective inhibitor of BACE1 in in vitro studies. researchgate.net This derivative was found to influence the primary pathogenetic mechanism of Alzheimer's disease by modulating the homeostasis of β-amyloid peptide and preventing its aggregation. researchgate.net

Mechanisms Underlying Cognitive Enhancement in Preclinical Studies

This compound's initial research focus was on its activity within the central nervous system, where it acts as a selective antagonist of GABA receptors. wikipedia.orgpatsnap.comrsc.org This interaction with the GABAergic system is believed to contribute to its neurostimulatory properties. patsnap.com Preclinical studies have indicated that this compound may have a role in cognitive enhancement. Chronic administration of this compound has been shown to prevent cognitive impairments induced by the amyloid fragment (Aβ25–35) in rats. rsc.org It may also significantly reduce the inflammatory response in glial cells caused by β-amyloid protein. rsc.org Furthermore, this compound has been observed to decrease acetylcholinesterase activity, an enzyme involved in the breakdown of acetylcholine (B1216132), a neurotransmitter crucial for learning and memory. researchgate.netnih.gov These findings suggest that this compound's effects on cognitive function in preclinical models may involve both direct and indirect mechanisms, potentially mediated through GABA receptors and modulation of neuroinflammation and cholinergic activity. researchgate.netnih.gov

Antineoplastic Activity and Cellular Mechanisms of this compound

This compound has demonstrated antiproliferative potency against various cancer cell lines, highlighting its potential as an antineoplastic agent. rsc.orgplos.orgresearchgate.net Its anticancer activity involves multiple cellular mechanisms, including the induction of apoptosis and cell cycle arrest. rsc.orgplos.orgresearchgate.net

Induction of Apoptosis in Cancer Cell Lines

This compound has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines, including those from human breast cancer (MCF-7), promyelocytic leukemia (HL-60, K-562), colon cancer (HCT 116, SW480), and cervical cancer (HeLa). rsc.orgplos.orgnih.govnih.govresearchgate.netresearchgate.net

Role of Caspase Activation Pathways

A key mechanism by which this compound induces apoptosis is through the activation of caspase pathways. Studies have shown that this compound treatment stimulates the activity of executioner caspases, such as caspase-3/7, and initiator caspases, such as caspase-9. plos.orgnih.govresearchgate.net This activation is a critical step in the apoptotic cascade, leading to the dismantling of the cell. The increase in caspase-3/7 activity has been observed to be dose-dependent in certain cancer cell lines. plos.orgnih.gov

Investigation of Mitochondrial-Dependent Apoptosis (e.g., Reactive Oxygen Species Generation, Mitochondrial Dysfunction)

The mitochondrial pathway plays a significant role in this compound-induced apoptosis. This compound treatment can lead to mitochondrial dysfunction, characterized by a depolarization of the mitochondrial membrane potential. plos.orgnih.gov This disruption is associated with increased generation of reactive oxygen species (ROS) within the mitochondria. rsc.orgplos.orgnih.govresearchgate.net Elevated levels of ROS contribute to oxidative stress, which can further damage cellular components and promote apoptosis. nih.govmdpi.com The release of cytochrome c from the mitochondria into the cytosol is another event associated with the mitochondrial pathway, leading to the activation of caspases and subsequent apoptosis. patsnap.commdpi.com Studies have indicated that this compound-induced apoptosis is linked to oxidative stress and that the mitochondrial pathway is involved in this programmed cell death. nih.govresearchgate.netresearchgate.net

Inhibition of Cancer Cell Proliferation in In Vitro Models

This compound has demonstrated the ability to inhibit the proliferation of a diverse range of human cancer cell lines in in vitro studies nih.govresearchgate.net. Research indicates its effectiveness against leukemia, prostate, cervical, breast, lung, and colon cancer cells nih.govresearchgate.net. For instance, this compound effectively prevented the proliferation of cervical, breast, and lung cancer cells with IC₅₀ values of 6, 10, and 11 μM, respectively, while showing minimal toxicity in HEK normal cells researchgate.netnih.gov. L-securinine has also been shown to significantly inhibit the growth of HL-60 human promyelocytic leukemia cells in a dose- and time-dependent manner, with IC₅₀ values decreasing from 47.88 μmol/l at 24 hours to 18.87 μmol/l at 72 hours spandidos-publications.com. Studies on pancreatic cancer cells (HuP-T3) have shown that L-securinine inhibits both proliferation and growth, exhibiting inhibitory and antiproliferative activity compared to control groups nih.govuoa.gr. Furthermore, this compound has been found to inhibit the proliferation, migration, and invasion of gastric cancer cells in vitro, while also inducing apoptosis and cell cycle arrest nih.gov. In bladder cancer cells, this compound inhibited proliferation, migration, and invasion and induced apoptosis in vitro nih.govdntb.gov.uaresearchgate.net. This compound derivatives have also shown promising growth inhibition in colon cancer cell lines like HCT-116 and melanoma cells (A-375) with notable IC₅₀ values acs.org.

Here is a table summarizing some in vitro proliferation inhibition data:

| Cancer Cell Line | This compound Type | IC₅₀ (μM) | Time (h) | Source |

| Cervical Cancer | This compound | 6 | Not specified | researchgate.netnih.gov |

| Breast Cancer | This compound | 10 | Not specified | researchgate.netnih.gov |

| Lung Cancer | This compound | 11 | Not specified | researchgate.netnih.gov |

| HL-60 (Leukemia) | L-Securinine | 47.88 | 24 | spandidos-publications.com |

| HL-60 (Leukemia) | L-Securinine | 23.85 | 48 | spandidos-publications.com |

| HL-60 (Leukemia) | L-Securinine | 18.87 | 72 | spandidos-publications.com |

| HuP-T3 (Pancreatic Cancer) | L-Securinine | Not specified | Up to 72 | nih.govuoa.gr |

| HCT-116 (Colon Cancer) | This compound Derivatives | <1 (Growth inhibition > 50%) | 72 | acs.org |

| A-375 (Melanoma) | This compound Derivatives | <0.06 | Not specified | acs.org |

Identification of Molecular Targets and Pathway Modulation

The anticancer activity of this compound is attributed to its interaction with several key molecular targets and signaling pathways involved in cancer cell survival, proliferation, and apoptosis researchgate.netrsc.org.

PI3K/AKT/mTOR Signaling Pathway Interactions

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers spandidos-publications.comresearchgate.net. This compound has been shown to target and modulate this pathway nih.govresearchgate.net. Studies on HL-60 leukemia cells demonstrated that L-securinine treatment influences the expression of genes involved in the PI3K/AKT/mTOR pathway spandidos-publications.comspandidos-publications.com. Specifically, it induced downregulation of PI3K, AKT, and mTOR gene expression while upregulating the expression of PTEN, a known negative regulator of this pathway, in a dose-dependent manner spandidos-publications.com. In pancreatic cancer cells (HuP-T3), L-securinine induced apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway nih.govuoa.gr. This inhibition contributes to the observed antiproliferative effects of this compound in these cancer cell lines nih.govuoa.gr. The AKT/mTOR/S6K pathway is also implicated in the mechanism of action of this compound leading to mitochondria-mediated apoptosis in cancer cells researchgate.netresearchgate.net.

JAK/STAT Signaling Pathway Modulation

The JAK/STAT signaling pathway plays a significant role in various cellular processes, including cell proliferation, survival, and differentiation, and its aberrant activation is linked to cancer progression researchgate.netfrontiersin.orgmdpi.com. This compound has been reported to regulate the JAK-STAT3 signaling pathway nih.govresearchgate.net. Research indicates that this compound inhibits carcinogenesis in gastric cancer by targeting AURKA and blocking the β-catenin/Akt/STAT3 pathway nih.govresearchgate.net. This suggests that this compound can interfere with the signaling cascade involving JAK/STAT, contributing to its anticancer effects in certain malignancies nih.govresearchgate.net.

MAPK (MEK/ERK) Signaling Pathway Interventions

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the MEK/ERK cascade, is involved in regulating diverse cellular processes such as proliferation, differentiation, survival, and apoptosis plos.org. This compound's mechanism of action implicates the MAPK (MEK/ERK) pathway, leading to mitochondria-mediated apoptosis in cancer cells researchgate.netresearchgate.net. Studies have shown that this compound can activate ERK1/2 proteins plos.org. Regulation of the ERK pathway involves MEK1 and MEK2 kinases, which activate ERK1/2 through phosphorylation plos.org. While some studies suggest activation of MAPK pathways like p38 and JNK by this compound in bladder cancer cells, leading to anti-tumor effects, the interaction with the MEK/ERK module specifically contributes to the apoptotic cascade nih.govdntb.gov.uaresearchgate.netashpublications.org.

p53-Dependent Signaling Pathways

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis, and its dysfunction is common in cancer. This compound has been shown to interact with p53-dependent signaling pathways. Gene expression studies have indicated that this compound induces apoptosis in MCF-7 breast cancer cells through a p53-dependent pathway researchgate.netnih.gov. Interestingly, this compound has also been found to induce apoptosis preferentially in p53-deficient colon cancer cells ashpublications.orgnih.govresearchgate.net. The mechanism of this compound-mediated death in p53-deficient cells involves the induction of p73, a protein belonging to the p53 family nih.govresearchgate.net. This differential regulation of p73 based on p53 status suggests a potential for selectively targeting cancer cells lacking functional p53 nih.govresearchgate.net.

Tubulin Binding and Microtubule Assembly Inhibition

Microtubules are essential components of the cytoskeleton involved in various cellular processes, including cell division. Tubulin is the protein subunit that forms microtubules. This compound has been shown to induce mitotic block in cancer cells by binding to tubulin and inhibiting microtubule assembly researchgate.netresearchgate.netnih.govdntb.gov.ua. This direct interaction with tubulin is considered a possible mechanistic basis for its anticancer activity researchgate.netnih.govdntb.gov.ua. This compound binds to tubulin with a dissociation constant (Kd) of 9.7 μM and inhibits the assembly of tubulin into microtubules researchgate.netnih.gov. Studies using immunofluorescence microscopy have shown that this compound at concentrations higher than its IC₅₀ induces significant depolymerization in interphase and mitotic microtubules and suppresses the reassembly of cold-depolymerized spindle microtubules in HeLa cells researchgate.netnih.gov. This disruption of microtubule dynamics interferes with cell division, leading to cell cycle arrest and ultimately apoptosis researchgate.netnih.gov.

Here is a table summarizing the tubulin binding data:

| Interaction Type | Binding Partner | Dissociation Constant (Kd) | Effect on Microtubules | Source |

| Direct Binding | Tubulin | 9.7 μM | Inhibition of assembly | researchgate.netnih.gov |

| Disruption of Microtubule Structure | Cellular Microtubules | Not applicable | Depolymerization | researchgate.netnih.gov |

| Inhibition of Reassembly | Spindle Microtubules | Not applicable | Suppression of reassembly | researchgate.netnih.gov |

Reversal of Multidrug Resistance (MDR) Mechanisms in Cancer Cells

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporter proteins like P-glycoprotein (P-gp or ABCB1). frontiersin.orgmdpi.com These transporters efflux chemotherapeutic drugs from cells, leading to decreased intracellular drug concentrations and reduced treatment efficacy. frontiersin.orgmdpi.comresearchgate.net this compound and its derivatives have shown potential in reversing MDR. frontiersin.orgnih.govdntb.gov.ua

Modulation of P-glycoprotein Function

Research indicates that this compound derivatives, particularly those with alterations at the C15 sites or incorporating a bivalent mimic, can reverse drug resistance caused by P-gp. frontiersin.orgnih.gov Mechanism investigations have shown that this MDR reversal action is achieved through the reduction of P-gp function. frontiersin.orgnih.gov Studies, including molecular docking analysis and western blot assays, suggest that these compounds competitively inhibit the activity of P-gp rather than affecting its expression levels. nih.gov For instance, a virothis compound bivalent mimetic (8C) demonstrated promising MDR reversal potential in P-gp overexpressing cell lines, facilitating the accumulation and diminishing the efflux of intracellular doxorubicin (B1662922) by competitively inhibiting P-gp activity. nih.gov

Studies on Differentiation Induction in Leukemic Cells

Acute myeloid leukemia (AML) is characterized by a block in the differentiation of hematopoietic stem cells. tandfonline.complos.orgwvu.edu Inducing differentiation in leukemic cells represents a therapeutic strategy to overcome this maturation arrest. tandfonline.complos.orgwvu.edu this compound has been identified as an agent capable of inducing differentiation in various leukemic cell types. frontiersin.orgtandfonline.complos.orgwvu.eduplos.orgresearchgate.net

This compound induces differentiation in a range of myeloid leukemia cell lines, including HL-60 and THP-1 cells, as well as in primary leukemic patient samples. plos.orgwvu.eduplos.org This differentiation often leads to a monocytic lineage, evidenced by morphological changes and the upregulation of terminal differentiation markers such as CD11b and CD14. tandfonline.complos.org

Mechanistically, this compound treatment has been shown to inhibit proliferation and trigger differentiation in a time- and dose-dependent manner. tandfonline.com It causes cell cycle arrest at the G0/G1 phase. tandfonline.com Accompanying these changes are alterations in the expression of differentiation-associated transcription factors, favoring differentiation towards the monocytic lineage. tandfonline.com Studies have also implicated the activation of specific signaling pathways in this compound-induced differentiation. The JNK-ERK signaling pathway has been shown to play a crucial role, as blockade of JNK and ERK signaling significantly reduces differentiation. tandfonline.com Additionally, this compound has been reported to induce differentiation through the activation of DNA damage signaling. plos.orgwvu.edu While earlier studies noted this compound-induced cell death in HL-60 cells, later work established that differentiation precedes growth arrest and subsequent cell death, involving the activation of p21. tandfonline.com

Data on this compound-induced differentiation in leukemic cell lines:

| Cell Line | Differentiation Induced | Evidence/Markers |

| HL-60 | Yes | Monocytic morphology, CD11b, CD14 upregulation, NBT reduction, G0/G1 arrest tandfonline.complos.org |

| THP-1 | Yes | Monocytic morphology, CD11b upregulation, NBT reduction plos.org |

| OCI-AML3 | Yes | NBT reduction plos.org |

| NB4 | Yes | Evidence of differentiation plos.org |

| U937 | Yes | Evidence of differentiation plos.org |

| NOMO-1 | Yes | Evidence of differentiation plos.org |

| MV-411 | Yes | Evidence of differentiation plos.org |

| Primary AML Patient Samples | Yes | NBT reduction in a subset of samples plos.orgplos.org |

Immunomodulatory and Anti-inflammatory Mechanisms of this compound

This compound acts as a gamma-aminobutyric acid type A (GABAA) receptor antagonist. wikipedia.orgplos.orgnih.govcenmed.com GABAA receptors are present on immune cells, including monocytes and macrophages, and have been suggested to modulate immune responses. plos.orgplos.org this compound has been shown to modulate the immune response in monocytes in a manner distinct from Toll-like receptor (TLR) activation. plos.orgnih.gov

Macrophage Activation Studies and Related Signaling

This compound induces macrophage activation in vitro. nih.gov This activation is characterized by specific cellular responses, including IL-8 secretion, L-selectin down-regulation, and CD11b and MHC Class II antigen up-regulation. nih.gov This activation profile is similar to that induced by TLR agonists in enhancing macrophage killing of Coxiella burnetii. nih.gov